2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde
Description
2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative featuring a phenylsulphonyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. The phenylsulphonyl moiety is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties and reactivity. This structural motif is valuable in medicinal chemistry and agrochemical research, where such substituents often enhance metabolic stability and binding affinity to biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3S/c15-14(16,17)11-6-7-13(10(8-11)9-18)21(19,20)12-4-2-1-3-5-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJZGHSIAGQDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226155 | |
| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-53-9 | |
| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Bromo-5-(trifluoromethyl)benzonitrile
The foundational intermediate for this route, 2-bromo-5-(trifluoromethyl)benzonitrile, is typically prepared via bromination of 5-(trifluoromethyl)benzonitrile using N-bromosuccinimide (NBS) under radical-initiated conditions. This step achieves regioselective bromination at the ortho position relative to the nitrile group.
DIBAL-H-Mediated Nitrile-to-Aldehyde Reduction
Critical data from optimized procedures:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Temperature | −78°C to −50°C |
| DIBAL-H Equivalents | 2.0 |
| Workup | HCl quench, EtOAc extraction |
| Yield | 76–84% |
Mechanistic Insight : DIBAL-H selectively reduces nitriles to aldehydes via a two-step process involving initial hydride transfer to form an iminium intermediate, followed by hydrolysis. The electron-withdrawing trifluoromethyl group stabilizes the intermediate, preventing over-reduction to the alcohol.
- Charge a flame-dried flask with 2-bromo-5-(trifluoromethyl)benzonitrile (10.4 mmol) in toluene (20 mL).
- Add DIBAL-H (21 mmol) dropwise at −78°C under argon.
- Warm to −50°C over 2 h, then quench with aqueous HCl (3 N).
- Extract with EtOAc (3×), dry (Na2SO4), and concentrate.
- Purify by flash chromatography (hexanes:EtOAc 9:1) to isolate 2-bromo-5-(trifluoromethyl)benzaldehyde.
Method 2: Palladium-Catalyzed Sulfonylation of Aryl Bromides
Ligand Design and Catalytic System Optimization
Recent advances employ Pd(OAc)₂/Xantphos systems for coupling sodium benzenesulfinate with aryl bromides. Key parameters:
| Condition | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.5 equiv) |
| Solvent | DMF |
| Temperature | 110°C |
| Reaction Time | 24 h |
Critical Observation : The trifluoromethyl group’s strong electron-withdrawing effect enhances the bromide’s leaving group ability, enabling coupling at lower temperatures compared to non-fluorinated analogs.
Sequential One-Pot Methodology
A streamlined approach combines DIBAL-H reduction and sulfonylation without intermediate isolation:
- After DIBAL-H reduction, concentrate the crude aldehyde.
- Add Pd(OAc)₂, Xantphos, Cs₂CO₃, and sodium benzenesulfinate.
- Heat at 110°C in DMF under argon for 24 h.
- Quench with NH4Cl, extract with EtOAc, and purify via chromatography.
Yield Improvement : This one-pot method achieves 68% overall yield versus 58% for stepwise isolation, minimizing aldehyde oxidation risks.
Method 3: Copper-Mediated Ullmann-Type Coupling
Reaction Scope and Limitations
Copper(I) iodide in combination with N,N’-dimethylethylenediamine (DMEDA) facilitates bromide displacement by sulfinate anions under milder conditions than Pd systems:
| Parameter | Value |
|---|---|
| Catalyst | CuI (20 mol%) |
| Ligand | DMEDA (40 mol%) |
| Solvent | DMSO |
| Temperature | 80°C |
| Time | 12 h |
Advantage : Copper catalysis tolerates residual moisture better than palladium systems, simplifying operational handling.
Substrate Electronic Effects
Kinetic studies reveal second-order dependence on aryl bromide concentration when using electron-deficient substrates, contrasting with first-order kinetics for electron-rich analogs. This suggests a rate-determining oxidative addition step in Pd systems versus nucleophilic aromatic substitution in Cu-mediated routes.
Comparative Analysis of Synthetic Routes
| Metric | DIBAL-H/Pd Coupling | Ullmann Coupling |
|---|---|---|
| Overall Yield | 68% | 59% |
| Reaction Time | 26 h | 14 h |
| Catalyst Cost | High | Moderate |
| Functional Group Tolerance | Moderate | High |
| Scalability | >100 g demonstrated | <50 g reported |
Key Finding : Palladium-based methods remain superior for large-scale synthesis despite higher catalyst costs, while copper systems excel in rapid small-batch production.
Challenges and Mitigation Strategies
Aldehyde Oxidation Prevention
The electron-deficient aldehyde undergoes rapid air oxidation to the carboxylic acid. Solutions include:
Regioselectivity in Sulfonylation
Competing para-sulphonylation (≤12%) occurs due to the trifluoromethyl group’s meta-directing influence. This is minimized by:
- Using bulky ligands (e.g., BrettPhos) to sterically hinder para attack
- Lowering reaction temperature to −20°C during Pd-catalyzed coupling
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl and phenylsulphonyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction pathway chosen.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde exhibit potential anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. The interaction with the colchicine binding site on tubulin suggests a pathway for developing novel anticancer agents .
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of pharmaceutical candidates. For example, it has been utilized in the synthesis of 2-aryl-4-benzoyl-imidazoles, which are known for their biological activities .
Agrochemical Applications
Herbicidal Properties
Research has demonstrated that derivatives of this compound can be incorporated into herbicidal formulations. The compound's sulfonyl group contributes to its efficacy in targeting specific weed species while minimizing damage to crops. Synergistic combinations with other active ingredients have been explored to enhance herbicidal activity .
Material Science Applications
Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymers significantly alters their physical and chemical properties, making them suitable for high-performance applications. The compound is being studied for its potential in creating fluorinated polymers that exhibit improved thermal stability and chemical resistance, which are critical for various industrial applications .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer (tubulin inhibition) | |
| Derivative A | Herbicidal | |
| Derivative B | Antimicrobial |
Case Study: Synthesis and Application in Anticancer Research
A study focused on synthesizing a series of imidazole derivatives from this compound showed promising results against cancer cell lines. The synthesis involved coupling the aldehyde with various amines under controlled conditions, leading to compounds that were tested for cytotoxicity. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .
Mechanism of Action
The mechanism of action of 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the phenylsulphonyl group can participate in various chemical interactions. These features enable the compound to modulate biological pathways and exhibit specific effects in biological systems .
Comparison with Similar Compounds
Key Observations :
- This may enhance solubility in polar solvents or interaction with biological targets .
- Trifluoromethyl (-CF₃) : Common across all compounds, this group improves lipophilicity and metabolic resistance, making these derivatives attractive for agrochemicals (e.g., fungicides) and pharmaceuticals .
Biological Activity
2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C13H9F3O2S. Its structure features a trifluoromethyl group, which enhances its lipophilicity, making it more effective in penetrating biological membranes.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit various cancer cell lines, including:
- Hep G2 (liver cancer) : IC50 values as low as 1.2 μM have been reported.
- A549 (lung cancer) : Similar efficacy was noted against this cell line.
- MDA-MB-231 (breast cancer) : Notable growth inhibition was observed.
These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Exhibited an IC50 value of 0.5 μg/mL.
- Escherichia coli : Showed an IC50 value of 2 μg/mL.
These results indicate its potential as an antimicrobial agent, making it a candidate for further development in treating bacterial infections .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Reactive Intermediate Formation : The trifluoromethyl group can lead to the formation of reactive intermediates that interact with cellular macromolecules, disrupting normal cellular functions.
- Cell Cycle Interference : Evidence suggests that the compound may affect tubulin polymerization, thus interfering with mitotic processes in cancer cells .
Case Studies
- In Vivo Studies : In xenograft mouse models, derivatives of this compound have shown significant tumor growth inhibition, supporting its potential as an anticancer therapeutic.
- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to evaluate the impact of structural modifications on biological activity. The presence of the trifluoromethyl group was found to enhance both lipophilicity and biological activity.
Data Table
| Biological Activity | Cell Line/Organism | IC50 Value |
|---|---|---|
| Anticancer | Hep G2 | ≤ 1.2 μM |
| Anticancer | A549 | Similar efficacy |
| Anticancer | MDA-MB-231 | Notable inhibition |
| Antimicrobial | Staphylococcus aureus | 0.5 μg/mL |
| Antimicrobial | Escherichia coli | 2 μg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
